

# An In-depth Technical Guide to Trimethyl(phenyl)tin: Synthesis, Application, and Handling

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## Compound of Interest

Compound Name: Trimethyl(phenyl)tin

Cat. No.: B048045

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## Introduction: The Enduring Utility of a Classic Organotin Reagent

**Trimethyl(phenyl)tin**, an organostannane compound, represents a cornerstone reagent in the field of synthetic organic chemistry. Characterized by a central tin atom bonded to three methyl groups and one phenyl group, its true value lies in its function as a potent and reliable phenyl group donor.<sup>[1]</sup> While the broader class of organotin compounds has faced scrutiny due to environmental and toxicological concerns, the specific, targeted application of reagents like **trimethyl(phenyl)tin** in controlled laboratory and industrial settings remains indispensable for the construction of complex molecular architectures.<sup>[2]</sup>

This guide provides an in-depth exploration of **trimethyl(phenyl)tin**, moving beyond a simple catalog of properties to offer researchers and drug development professionals a practical understanding of its synthesis, core applications, and safe handling. We will delve into the mechanistic underpinnings of its reactivity, particularly in the context of palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of biaryl structures found in numerous pharmaceuticals and advanced materials.<sup>[1][3]</sup>

## Compound Identification and Physicochemical Properties

Accurate identification is critical for regulatory compliance and experimental reproducibility. **Trimethyl(phenyl)tin** is known by several synonyms in commercial and academic literature.

Table 1: Identifiers and Synonyms

Identifier	Value
CAS Number	934-56-5
IUPAC Name	trimethyl(phenyl)stannane[4]
Synonyms	Phenyltrimethylstannane, Phenyltrimethyltin, Trimethylmonophenyltin, Trimethylphenylstannane, Trimethylstannylbenzene[4][5][6]
Linear Formula	C <sub>6</sub> H <sub>5</sub> Sn(CH <sub>3</sub> ) <sub>3</sub>

| InChI Key | COHOGNZHAUOXPA-UHFFFAOYSA-N[4] |

The physical properties of **trimethyl(phenyl)tin** dictate its handling and reaction conditions. It is a colorless liquid at room temperature with a volatility that requires careful management.[4]

Table 2: Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>14</sub> Sn	[4][6]
Molecular Weight	240.92 g/mol	[4]
Density	1.327 g/mL at 25 °C	[7]
Melting Point	-51 °C	[6][7]
Boiling Point	88 °C at 16 mmHg	[6][7]
Refractive Index	n <sub>20</sub> /D 1.5357	[6]

| Flash Point | 76 °C (169 °F) |[6][7] |

## Synthesis: Principles and Practice

The synthesis of **trimethyl(phenyl)tin** typically relies on the formation of a bond between an electrophilic tin center and a nucleophilic phenyl group. The most common and reliable laboratory-scale method involves a Grignard reaction.

## Causality in Synthetic Choices

The Grignard-based approach is favored for its high yield and the ready availability of starting materials. The core principle is the reaction of an organomagnesium halide (a potent nucleophile) with a trialkyltin halide (an electrophile).

- **Reagent Choice:** Phenylmagnesium bromide is the Grignard reagent of choice, generated in situ from bromobenzene and magnesium turnings. Trimethyltin chloride is the most common electrophilic tin source due to its reactivity and commercial availability.
- **Solvent System:** Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are critical.<sup>[1]</sup> These solvents serve two purposes: they solvate the Grignard reagent, stabilizing it and maintaining its reactivity, and they are inert to the highly reactive organometallic species, preventing side reactions. The exclusion of water is paramount, as Grignard reagents are strong bases and will be instantly quenched by protic sources.
- **Temperature Control:** The reaction is typically initiated at 0 °C to moderate the initial exothermic reaction between the Grignard reagent and the tin halide, minimizing the formation of byproducts.<sup>[4]</sup>

## Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a standard laboratory procedure for the synthesis of **trimethyl(phenyl)tin**.

- **Apparatus Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas throughout the procedure.
- **Grignard Reagent Formation:** Place magnesium turnings in the flask. Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel. Add a small portion of the

bromobenzene solution to the magnesium and, if necessary, gently warm the flask or add an iodine crystal to initiate the reaction. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of phenylmagnesium bromide.

- **Stannylation Reaction:** Cool the Grignard solution to 0 °C using an ice bath. Prepare a solution of trimethyltin chloride in anhydrous diethyl ether and add it to the dropping funnel. Add the trimethyltin chloride solution dropwise to the stirred Grignard reagent. A white precipitate of magnesium salts will form.
- **Workup and Purification:** After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Isolation:** Filter the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure **trimethyl(phenyl)tin** as a colorless liquid.<sup>[4]</sup>

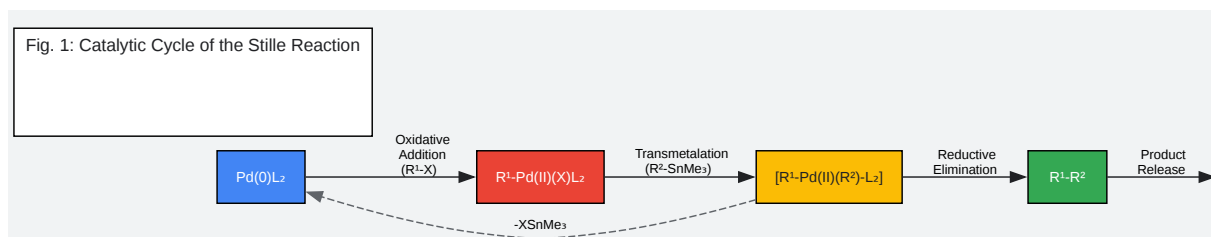
## Core Application: The Stille Cross-Coupling Reaction

**Trimethyl(phenyl)tin** is a premier reagent for the Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds between an organotin compound and an organic electrophile (typically an aryl, vinyl, or acyl halide/triflate).<sup>[1][3]</sup> This reaction is a cornerstone of modern synthesis, enabling the construction of biaryl motifs prevalent in medicinal chemistry.<sup>[4][8]</sup>

The key advantage of trimethyltin reagents over their tributyltin counterparts is their generally higher reactivity and the generation of more water-soluble and easily removable tin byproducts, simplifying purification.<sup>[9]</sup> The rate-determining step in the Stille cycle is often transmetalation, and the less sterically hindered methyl groups on tin facilitate a faster transfer of the phenyl group to the palladium center compared to butyl groups.<sup>[3][9]</sup>

## Catalytic Cycle of the Stille Coupling

The mechanism proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.



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Caption: Catalytic Cycle of the Stille Reaction

## Experimental Protocol: Palladium-Catalyzed Phenylation

This protocol provides a general procedure for the Stille coupling of an aryl bromide with **trimethyl(phenyl)tin**.

- **Reagent Preparation:** In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl bromide (1.0 eq), a palladium catalyst such as  $\text{Pd(PPh}_3)_4$  (0.02-0.05 eq), and a suitable solvent (e.g., anhydrous toluene or DMF).
- **Reagent Addition:** Stir the mixture to ensure dissolution, then add **trimethyl(phenyl)tin** (1.1-1.5 eq) via syringe.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-115 °C) and monitor its progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).<sup>[10]</sup>
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with an aqueous solution of potassium fluoride (KF). The KF solution reacts with the trimethyltin bromide byproduct to form a precipitate

(Me<sub>3</sub>SnF), which can be removed by filtration through a pad of celite. This is a key step for removing the tin byproduct.

- Purification: Wash the organic layer with water and brine, then dry over anhydrous magnesium or sodium sulfate. After filtering, concentrate the solution in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl compound.

## Safety and Handling: A Non-Negotiable Priority

Organotin compounds are highly toxic and require strict handling protocols.

**Trimethyl(phenyl)tin** is classified as very toxic by inhalation, skin contact, and ingestion, and poses a significant risk to aquatic life.[\[4\]](#)

- Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[\[11\]](#)  
[\[12\]](#) Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles with a face shield.[\[13\]](#)
- Handling: Use syringes or cannulas for transferring the liquid reagent to avoid exposure.[\[11\]](#)  
Ensure all containers are securely sealed when not in use.[\[11\]](#) Avoid all personal contact, including inhalation of vapors.[\[11\]](#)[\[13\]](#)
- Spills: In case of a small spill, absorb the material with an inert substance like vermiculite or sand.[\[11\]](#) Place the contaminated material in a sealed container for hazardous waste disposal.[\[11\]](#) For larger spills, evacuate the area and contact emergency services.
- Waste Disposal: All waste containing **trimethyl(phenyl)tin**, including contaminated solvents and materials, must be disposed of as hazardous chemical waste according to institutional and local regulations.[\[12\]](#)[\[13\]](#) Do not discharge into drains or the environment.[\[13\]](#)

## Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the identity and purity of **trimethyl(phenyl)tin**. Key expected signals include:

- <sup>1</sup>H NMR: A sharp singlet for the nine protons of the three methyl groups, typically appearing around 0.2-0.3 ppm, with characteristic "tin satellites" due to coupling with <sup>117</sup>Sn and <sup>119</sup>Sn

isotopes. The phenyl protons will appear as multiplets in the aromatic region (approx. 7.2-7.5 ppm).[14]

- $^{13}\text{C}$  NMR: Resonances for the methyl and phenyl carbons.
- $^{119}\text{Sn}$  NMR: A characteristic chemical shift that is highly sensitive to the coordination environment of the tin atom, providing definitive structural confirmation.[15]

By understanding the synthesis, reactivity, and stringent safety requirements, researchers can effectively and safely leverage **trimethyl(phenyl)tin** as a powerful tool in the pursuit of novel chemical entities.

## References

- [Anonymous]. (2023). Buy **Trimethyl(phenyl)tin** | 934-56-5.
- [Anonymous]. (n.d.). CAS 934-56-5: **trimethyl(phenyl)tin**. CymitQuimica.
- [Anonymous]. (n.d.). **Trimethyl(phenyl)tin** 98%. Sigma-Aldrich.
- [Anonymous]. (n.d.). **Trimethyl(Phenyl)Tin** (Cas 934-56-5). Parchem.
- [Anonymous]. (2025). **TRIMETHYL(PHENYL)TIN** | 934-56-5. ChemicalBook.
- [Anonymous]. (n.d.). **Trimethyl(phenyl)tin** | Reagent for Organic Synthesis. Benchchem.
- [Anonymous]. (n.d.). **Trimethyl(phenyl)tin**. Santa Cruz Biotechnology.
- [Anonymous]. (n.d.). **Trimethyl(phenyl)tin** 98% Safety Information. Sigma-Aldrich.
- [Anonymous]. (n.d.). **TRIMETHYL(PHENYL)TIN** synthesis. ChemicalBook.
- [Anonymous]. (n.d.). **TRIMETHYL(PHENYL)TIN**(934-56-5)  $^1\text{H}$  NMR spectrum. ChemicalBook.
- [Anonymous]. (2012). Safety Data Sheet. Fisher Scientific.
- [Anonymous]. (2022). Ereztech LLC SN6246 Safety Data Sheet. Ereztech.
- [Anonymous]. (n.d.). **Trimethyl(phenyl)tin**. CHEMICAL POINT.
- [Anonymous]. (n.d.). Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. PMC - NIH.
- [Anonymous]. (n.d.). Benchmarking the performance of Trimethyltin hydroxide in specific synthetic transformations. Benchchem.
- [Anonymous]. (2015). Syntheses, Structures, and  $^1\text{H}$ ,  $^{13}\text{C}\{^1\text{H}\}$  and  $^{119}\text{Sn}\{^1\text{H}\}$  NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and. The Royal Society of Chemistry.
- [Anonymous]. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications.

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## Sources

- 1. benchchem.com [benchchem.com]
- 2. CAS 934-56-5: trimethyl(phenyl)tin | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy Trimethyl(phenyl)tin | 934-56-5 [smolecule.com]
- 5. parchem.com [parchem.com]
- 6. TRIMETHYL(PHENYL)TIN | 934-56-5 [chemicalbook.com]
- 7. chemicalpoint.eu [chemicalpoint.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRIMETHYL(PHENYL)TIN synthesis - chemicalbook [chemicalbook.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. ereztech.com [ereztech.com]
- 14. TRIMETHYL(PHENYL)TIN(934-56-5) 1H NMR [m.chemicalbook.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Trimethyl(phenyl)tin: Synthesis, Application, and Handling]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048045#cas-number-and-synonyms-for-trimethyl-phenyl-tin]

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